molecular formula C11H9Cl2N3O2 B515414 1-(3,4-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 55808-50-9

1-(3,4-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Katalognummer: B515414
CAS-Nummer: 55808-50-9
Molekulargewicht: 286.11g/mol
InChI-Schlüssel: JZYMICAMXHNNBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and isoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 3,4-dichloroaniline with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the isoxazolyl group can modulate the compound’s reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to its specific combination of dichlorophenyl and isoxazolyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities.

Eigenschaften

CAS-Nummer

55808-50-9

Molekularformel

C11H9Cl2N3O2

Molekulargewicht

286.11g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C11H9Cl2N3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H2,14,15,16,17)

InChI-Schlüssel

JZYMICAMXHNNBK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Löslichkeit

0.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.